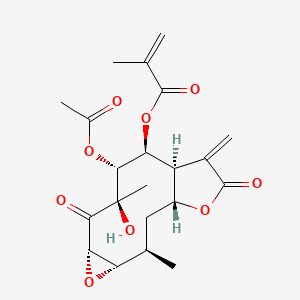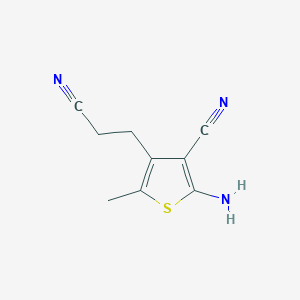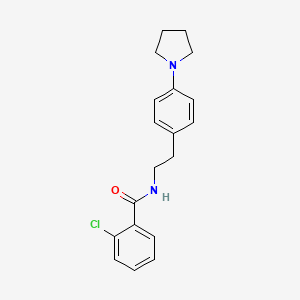![molecular formula C15H11Cl2N3OS B3000077 2-[(2,4-Dichlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896337-10-3](/img/structure/B3000077.png)
2-[(2,4-Dichlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,4-Dichlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMT or dimethotiazine and belongs to the class of pyridotriazine derivatives.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Conformation
The molecular dimensions and conformations of related triazine derivatives have been explored, showing evidence for aromatic delocalization in the pyrazole rings. Such studies are crucial for understanding the fundamental properties of these compounds, which can influence their application in material science and drug design (Insuasty et al., 2008).
Biological Applications
A new series of s-triazine derivatives has been reported for their inhibition of carbonic anhydrase isozymes, relevant in physiological processes. These compounds show promise for the development of new anticancer drugs targeting hypoxia-induced CA isoforms such as CA IX, demonstrating the potential biomedical applications of triazine derivatives (Havránková et al., 2018).
Material Science and Chemistry
In the context of materials science, triazine-based polymers have been synthesized and characterized for their thermal stability, mechanical properties, and proton conductivity. These polymers are explored for their potential in applications like proton exchange membranes, showcasing the versatility of triazine derivatives in high-performance materials (Tigelaar et al., 2009).
Antioxidant and Antitumor Activities
Triazine derivatives have been evaluated for their antioxidant and antitumor activities, with some compounds showing significant effects against human breast cancer cells. This highlights the potential of triazine derivatives in developing novel therapeutic agents (El-Moneim et al., 2011).
Wirkmechanismus
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of 1,3,5-triazine derivatives , which have been investigated for their biological activities and have shown promising results in various fields, including antimicrobial, antimalarial, anticancer, and antiviral activities .
Mode of Action
It is known that 1,3,5-triazine derivatives interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Given the broad range of biological activities exhibited by 1,3,5-triazine derivatives , it is likely that multiple pathways are affected.
Result of Action
Some 1,3,5-triazine derivatives have shown promising activity against staphylococcus aureus and escherichia coli , suggesting that this compound may also have antimicrobial properties.
Eigenschaften
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3OS/c1-9-4-5-20-13(6-9)18-14(19-15(20)21)22-8-10-2-3-11(16)7-12(10)17/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOHNNSVEOLORX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2,4-dichlorobenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2999999.png)
![4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B3000001.png)
![5-ethyl-7-(4-(2-morpholino-2-oxoethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3000004.png)

![1-[4-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B3000007.png)

![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3000009.png)




